1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No.: 1430750-52-9
VCID: VC2745170
Molecular Formula: C23H27BN2O3
Molecular Weight: 390.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
2.1. 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleThis compound, closely related to the one , involves a benzyl group attached to a pyrazole ring, which is further functionalized with a boronic ester. The molecular formula for this compound is similar, with a focus on the pyrazole and boronic ester functionalities. The synthesis of such compounds typically involves palladium-catalyzed cross-coupling reactions or direct borylation methods . 2.2. Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamateThis compound, with the CAS number 363186-06-5, involves a benzyl group attached to a carbamate moiety, which is linked to a phenyl ring bearing a boronic ester. It is used in complex organic syntheses, often involving palladium catalysis . Synthesis MethodsThe synthesis of compounds with boronic ester functionalities typically involves:
Safety and HandlingCompounds containing boronic esters are generally stable but require careful handling due to potential reactivity with water and air. They should be stored under inert conditions. Data Table: Related Compounds
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CAS No. | 1430750-52-9 | ||||||||||||
Product Name | 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | ||||||||||||
Molecular Formula | C23H27BN2O3 | ||||||||||||
Molecular Weight | 390.3 g/mol | ||||||||||||
IUPAC Name | 1-[(3-phenylmethoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | ||||||||||||
Standard InChI | InChI=1S/C23H27BN2O3/c1-22(2)23(3,4)29-24(28-22)20-14-25-26(16-20)15-19-11-8-12-21(13-19)27-17-18-9-6-5-7-10-18/h5-14,16H,15,17H2,1-4H3 | ||||||||||||
Standard InChIKey | LXFRCLMPXYJCMD-UHFFFAOYSA-N | ||||||||||||
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 | ||||||||||||
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 | ||||||||||||
PubChem Compound | 89498576 | ||||||||||||
Last Modified | Aug 16 2023 |
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